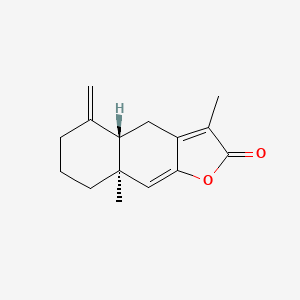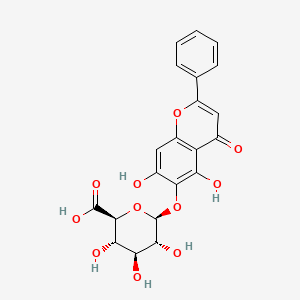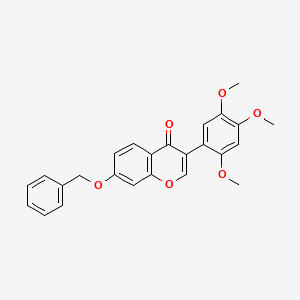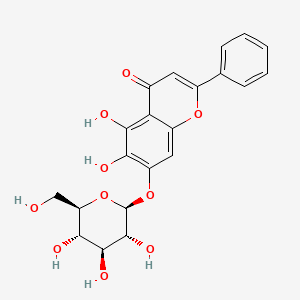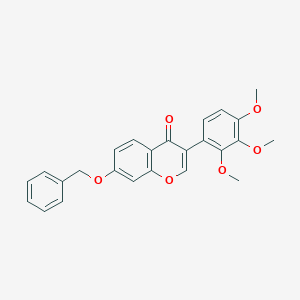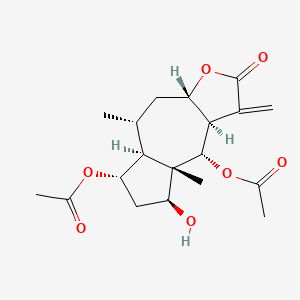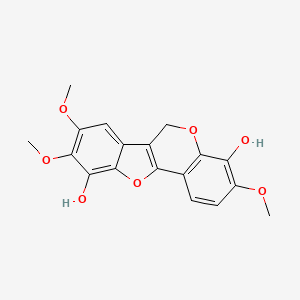
4'-Demethyleucomin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Demethyleucomin is a natural product found in Anemarrhena asphodeloides . It has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .
Molecular Structure Analysis
The IUPAC name for 4’-Demethyleucomin is (3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one . The compound has several computed descriptors, including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Physical And Chemical Properties Analysis
4’-Demethyleucomin has several computed properties, including a molecular weight of 284.26 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 1, Exact Mass of 284.06847348 g/mol, Monoisotopic Mass of 284.06847348 g/mol, Topological Polar Surface Area of 87 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 424 .科学的研究の応用
Olefin Polymerization Pathways : Research on olefin polymerization pathways, especially involving multinuclear group 4 catalysis, could be relevant. These studies explore the properties of multimetallic olefin polymerization catalysts and their applications in creating polymers with unique properties (McInnis, Delferro, & Marks, 2014).
Demulsification of Crude Oil Emulsion : The use of surface-active compounds in the demulsification of crude oil emulsions could have parallels in the application of 4'-Demethyleucomin if it shares similar properties (Roshan, Ghader, & Rahimpour, 2018).
DNA Topoisomerase II Inhibitors : The study of 4'-O-demethylepipodophyllotoxin derivatives as inhibitors of human DNA topoisomerase II might provide insights into similar applications for this compound if there are structural or functional similarities (Wang et al., 1990).
Photocrosslinking of Polyethylene : Research on photocrosslinking in polyethylene using photoinitiators and crosslinking agents might be applicable if this compound has potential as a crosslinking agent or initiator (Chen & Råbny, 1989).
DNA Damage and Cytotoxicity : Understanding the mechanism of DNA damage and cytotoxicity by 4'-demethylepipodophyllotoxin-9-(4,6-O-ethylidene-beta-D-glucopyranoside) (etoposide) might offer clues to similar mechanisms that could be explored with this compound (Wozniak & Ross, 1983).
作用機序
Target of Action
4’-Demethyleucomin is a natural product that has been identified as a potential inhibitor of the enzyme Monoamine Oxidase (MAO) . MAO plays a crucial role in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are vital for various functions including mood regulation, attention, and bodily functions .
Mode of Action
This inhibition could potentially result in an increase in the levels of monoamine neurotransmitters, thereby affecting neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by 4’-Demethyleucomin is likely the monoamine neurotransmitter pathway . By inhibiting MAO, 4’-Demethyleucomin could potentially disrupt the normal breakdown of monoamine neurotransmitters, leading to altered neurotransmitter levels and thus affecting the signaling processes in the nervous system .
Pharmacokinetics
It is known that the compound is a natural product and is soluble in alcohol but insoluble in water . These properties could influence its bioavailability and distribution within the body .
Result of Action
Given its potential role as a mao inhibitor, it could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could in turn affect neuronal signaling and potentially influence behaviors and bodily functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity .
生化学分析
Cellular Effects
It is hypothesized that 4’-Demethyleucomin may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through rigorous scientific studies.
Molecular Mechanism
It is hypothesized that 4’-Demethyleucomin may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCWSPYCHMNVKB-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of 4'-Demethyleucomin?
A: Unfortunately, the abstract from the provided research paper does not include the molecular formula or weight of this compound []. More detailed information would be needed from the full paper or other sources to determine these characteristics.
Q2: Is there any spectroscopic data available for this compound in the research?
A: Similar to the previous question, the abstract does not provide any spectroscopic data for this compound []. Further investigation into the full research paper or other publications would be needed to acquire this information.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

